molecular formula C24H28BrN3O3S2 B2598320 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476320-26-0

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2598320
CAS RN: 476320-26-0
M. Wt: 550.53
InChI Key: MKDHEEMZUJSWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a thiazole ring and a sulfamoyl group . The InChI string and Canonical SMILES provide more detailed structural information .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 513.7 g/mol, an XLogP3-AA of 5.5, no hydrogen bond donors, six hydrogen bond acceptors, nine rotatable bonds, and a topological polar surface area of 113 Ų . Its exact mass and monoisotopic mass are both 513.17559883 g/mol .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors, including compounds similar to the specified chemical structure, have shown effective inhibition of carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentrations, indicating their potential in therapeutic applications targeting carbonic anhydrases, which play crucial roles in physiological processes such as respiration and pH homeostasis (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

Research on bis(azolyl)sulfonamidoacetamides, which share a core structure with the specified chemical, has demonstrated significant antimicrobial activity. Some derivatives exhibited minimal inhibitory concentrations comparable to standard drugs like chloramphenicol and ketoconazole against bacteria and fungi, suggesting their utility as antimicrobial agents. This discovery highlights the potential of such compounds in addressing drug-resistant microbial infections (P, K, Rekha, Padmaja, & Padmavathi, 2021).

Synthesis and Evaluation for Antitubercular Activity

Compounds with a similar structure have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Their structural evaluation and potential antitubercular activity underscore the importance of such compounds in developing new therapeutic agents against tuberculosis (Dighe, Mahajan, Maste, & Bhat, 2012).

Anticancer Evaluation

Derivatives of the chemical structure have been designed, synthesized, and evaluated for anticancer activity against several cancer cell lines. The findings indicate moderate to excellent anticancer activity, with some derivatives showing higher efficacy than the reference drug, etoposide. This highlights the compound's potential in anticancer drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrN3O3S2/c1-16(2)13-28(14-17(3)4)33(30,31)21-11-7-19(8-12-21)23(29)27-24-26-22(15-32-24)18-5-9-20(25)10-6-18/h5-12,15-17H,13-14H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDHEEMZUJSWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.